Chloromethanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

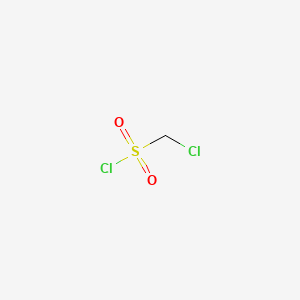

Structure

3D Structure

Properties

IUPAC Name |

chloromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDDQXNVESLJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188668 | |

| Record name | Methanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-65-8 | |

| Record name | 1-Chloromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethanesulfonyl Chloride (CAS 3518-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromethanesulfonyl chloride (CAS 3518-65-8), a versatile reagent in organic synthesis with significant potential in the development of novel therapeutics. This document details its physicochemical properties, synthesis, and key reactions, with a focus on its application in the generation of biologically active sulfonamides.

Core Properties and Safety Information

This compound is a colorless to yellowish liquid that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity stems from the presence of two chlorine atoms and a sulfonyl group, making it a valuable building block for introducing the chloromethanesulfonyl moiety into molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3518-65-8 | [2][3][4][5][6][7][8][9][10] |

| Molecular Formula | CH₂Cl₂O₂S | [1][2][3][7][9][10][11] |

| Molecular Weight | 149.00 g/mol | [1][3][4][9][10][11] |

| Boiling Point | 80-81 °C | [2] |

| Density | 1.64 g/mL at 20 °C | [2][8][9] |

| Refractive Index | 1.488 | [2] |

| Flash Point | 110.00 °C | [2][4] |

| Solubility | Soluble in dichloromethane (B109758), pyridine (B92270), chloroform, and methanol. Insoluble in water. | [2] |

| Storage Temperature | -20°C | [2][9] |

Safety and Hazard Information

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. It is harmful if swallowed and causes severe skin burns and eye damage.[13] Table 2 summarizes the key hazard information.

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) | [2] |

| Signal Word | Danger | [2][4][13] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [2][4][13] |

| Precautionary Statements | P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2][13] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the sodium salt of chloromethanesulfonic acid using phosphorus pentachloride in phosphoryl chloride as a solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium salt of chloromethanesulfonic acid

-

Phosphorus pentachloride (stoichiometric amount)

-

Phosphoryl chloride (solvent)

-

Dichloromethane

-

Ice water

-

Sodium sulfate (B86663) (drying agent)

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, suspend the crude sodium salt of chloromethanesulfonic acid in phosphoryl chloride.

-

Add a stoichiometric amount of phosphorus pentachloride to the suspension.

-

Stir the reaction mixture at room temperature for approximately 30 minutes, or until the reaction is complete.

-

Distill off the phosphoryl chloride.

-

Add ice water to the residue.

-

Dilute the organic phase with dichloromethane and separate it from the aqueous phase.

-

Dry the organic phase with sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by distillation.

-

Purify the product by distillation to obtain this compound as a clear liquid.

Key Reactions in Drug Development

This compound is a key precursor for the synthesis of sulfonamides and sulfonate esters, which are important pharmacophores in a wide range of therapeutic agents.

Synthesis of Chloromethanesulfonamides

The reaction of this compound with primary or secondary amines yields chloromethanesulfonamides. This reaction is fundamental for creating diverse libraries of compounds for drug screening.

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., aniline)

-

Pyridine (base)

-

Anhydrous Dichloromethane (DCM) (solvent)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline and anhydrous pyridine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude N-aryl chloromethanesulfonamide.

-

If necessary, purify the product by column chromatography or recrystallization.

Synthesis of Chloromethanesulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base produces chloromethanesulfonate esters.

Materials:

-

This compound

-

Substituted phenol (B47542) (e.g., phenol)

-

Pyridine (base)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

Dissolve the phenol and pyridine in DCM in a reaction flask.

-

Cool the mixture to 0 °C.

-

Slowly add this compound to the cooled solution.

-

Allow the reaction to stir at room temperature for 12 hours.

-

After the reaction is complete, dilute the mixture with ethyl acetate.

-

Perform an aqueous extraction.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the aryl chloromethanesulfonate by column chromatography.

Biological Activity and Signaling Pathways of Sulfonamide Derivatives

One notable example is a novel small-molecule arylsulfonamide that induces energetic stress in tumor cells.[2] This compound disrupts glucose metabolism, leading to a significant drop in intracellular ATP levels. The depletion of ATP activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways.[2] The HIF-1 pathway is a critical regulator of tumor progression and metastasis, making its inhibition a promising strategy for cancer treatment.[2]

This example highlights the potential for developing potent and selective therapeutic agents from this compound-derived scaffolds. The ability to readily synthesize a diverse range of sulfonamides allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and selectivity against various biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of sulfonamide and sulfonate ester derivatives. The established protocols for its synthesis and reactions, coupled with the demonstrated biological activity of its derivatives, underscore its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space accessible from this reagent is likely to yield novel compounds with significant therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. (Chloromethyl)sulfonyl chloride | CH2Cl2O2S | CID 77054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of Chloromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanesulfonyl chloride (CMSC), with the chemical formula ClCH₂SO₂Cl, is a reactive organosulfur compound of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride moiety and a chloromethyl group, makes it a versatile building block for the introduction of the chloromethansulfonyl group into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in its practical application.

Chemical Structure and Bonding

This compound consists of a central sulfur atom tetrahedrally coordinated to two oxygen atoms, a chlorine atom, and a chloromethyl group (-CH₂Cl). The sulfur atom is in a high oxidation state (+6) and forms double bonds with the two oxygen atoms and single covalent bonds with the chlorine atom and the carbon atom of the chloromethyl group.

The molecular geometry around the sulfur atom is approximately tetrahedral, although distortions from the ideal bond angles are expected due to the different steric and electronic requirements of the substituents. The presence of two highly electronegative oxygen atoms and two chlorine atoms significantly influences the electronic properties of the molecule, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis.

Molecular Formula and Identification

| Property | Value |

| Chemical Formula | CH₂Cl₂O₂S[1] |

| Molecular Weight | 149.00 g/mol [2] |

| CAS Number | 3518-65-8[1] |

| IUPAC Name | This compound[2] |

| Synonyms | Chloromesyl chloride, (Chloromethyl)sulfonyl chloride, Methanesulfonyl chloride, chloro-[1] |

Bonding and Structural Parameters

Table 1: Computed Structural Parameters for this compound

| Parameter | Value |

| S=O Bond Length | ~1.42 Å |

| S-Cl Bond Length | ~2.05 Å |

| S-C Bond Length | ~1.80 Å |

| C-Cl Bond Length | ~1.78 Å |

| C-H Bond Length | ~1.09 Å |

| O=S=O Bond Angle | ~123° |

| O=S-Cl Bond Angle | ~107° |

| O=S-C Bond Angle | ~109° |

| Cl-S-C Bond Angle | ~100° |

| S-C-Cl Bond Angle | ~111° |

| H-C-H Bond Angle | ~109° |

Note: These values are based on computational modeling and should be considered estimates.

Table 2: Experimental Structural Parameters for Methanesulfonyl Chloride (Gas-Phase Electron Diffraction)

| Parameter | Value |

| S=O Bond Length | 1.424 ± 0.003 Å |

| S-Cl Bond Length | 2.046 ± 0.004 Å |

| S-C Bond Length | 1.763 ± 0.005 Å |

| O=S=O Bond Angle | 122.5 ± 1.0° |

| O=S-Cl Bond Angle | 107.5 ± 0.5° |

| O=S-C Bond Angle | 109.5 ± 0.5° |

| Cl-S-C Bond Angle | 99.5 ± 0.5° |

The comparison suggests that the substitution of a hydrogen atom with a chlorine atom in the methyl group is expected to have a minor impact on the geometry around the sulfur atom.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the chlorination of the sodium salt of chloromethanesulfonic acid using a mixture of phosphoryl chloride and phosphorus pentachloride.[3]

Logical Relationship of Synthesis

Caption: Synthetic pathway for this compound.

Materials:

-

Sodium chloromethanesulfonate (crude, dried)

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask with a mechanical stirrer

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a mechanical stirrer), suspend the crude, dried sodium salt of chloromethanesulfonic acid in phosphoryl chloride.

-

To this suspension, add a stoichiometric amount of phosphorus pentachloride. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

-

Stir the reaction mixture at room temperature for approximately 30 minutes, by which time the reaction should be complete.[3]

-

After the reaction is complete, distill off the excess phosphoryl chloride under reduced pressure.

-

Carefully add ice-water to the residue to quench the reaction and dissolve the inorganic byproducts.

-

Extract the aqueous mixture with dichloromethane.

-

Separate the organic phase and wash it with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane by distillation at atmospheric pressure.

-

Purify the resulting crude this compound by vacuum distillation. The product is a clear, colorless liquid. A boiling point of 63 °C at 12 mmHg has been reported.[4] A yield of approximately 90% can be expected.[4]

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak is expected for the two equivalent protons of the chloromethyl group. The chemical shift will be in the downfield region due to the deshielding effects of the adjacent chlorine and sulfonyl groups.

-

¹³C NMR: A single resonance is expected for the carbon atom of the chloromethyl group. A reported chemical shift is δ = 65.57 ppm (in CDCl₃).[4]

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

-

Stretching vibrations for the S-Cl and C-Cl bonds will also be present at lower frequencies.

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and a sulfur atom (³²S, ³³S, ³⁴S).

-

Fragmentation patterns will likely involve the loss of Cl, SO₂, and CH₂Cl radicals.

Data Presentation

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 63 °C at 12 mmHg[4] |

| Density | ~1.64 g/mL at 20 °C |

Table 4: Summary of Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Singlet for -CH₂- group |

| ¹³C NMR | Singlet at δ ≈ 65.57 ppm (in CDCl₃)[4] |

| IR (cm⁻¹) | Strong S=O stretches (~1370-1410 and ~1166-1204)[5] |

| Mass Spec (m/z) | Molecular ion with characteristic isotopic pattern |

Conclusion

This compound is a valuable reagent in synthetic chemistry, offering a convenient means to introduce the chloromethanesulfonyl moiety. This guide has provided a detailed overview of its chemical structure, bonding, and key properties. The provided experimental protocol for its synthesis, along with spectroscopic data, serves as a practical resource for researchers. While experimental structural data remains elusive, computational models and comparisons with analogous compounds provide a solid foundation for understanding its molecular geometry and reactivity. Further studies, particularly X-ray crystallographic or gas-phase electron diffraction analyses, would be beneficial for a more precise elucidation of its three-dimensional structure.

References

- 1. This compound [webbook.nist.gov]

- 2. (Chloromethyl)sulfonyl chloride | CH2Cl2O2S | CID 77054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE19732030B4 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]

- 5. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis and Purification of Chloromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methods for chloromethanesulfonyl chloride (CMSC), a versatile reagent in organic synthesis. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with a detailed understanding of the available methodologies, including experimental protocols and comparative data.

Synthesis of this compound

Several synthetic pathways to this compound have been established, each with distinct advantages and challenges. The most prominent methods involve the chlorination of various sulfur-containing starting materials.

Synthesis from Sodium Chloromethanesulfonate (B8650481)

A widely employed and high-yielding method involves the conversion of sodium chloromethanesulfonate to this compound using a suitable chlorinating agent. This two-step process begins with the synthesis of the sodium salt from dichloromethane (B109758) and sodium sulfite (B76179).

Step 1: Synthesis of Sodium Chloromethanesulfonate

This initial step involves the reaction of dichloromethane with sodium sulfite in an aqueous solution, typically under pressure and elevated temperature.

Step 2: Synthesis of this compound

The crude sodium chloromethanesulfonate is then converted to this compound by reaction with a chlorinating agent, such as phosphorus pentachloride, in a solvent like phosphoryl chloride. This method is reported to produce the final product in high yield and purity[1].

Experimental Protocol: Synthesis from Sodium Chloromethanesulfonate [1]

-

Step 1: Preparation of Sodium Chloromethanesulfonate (Crude)

-

A crude product containing sodium chloromethanesulfonate can be obtained from the reaction of dichloromethane and sodium sulfite. The conversion rate of this reaction can range from 70% to 100%, yielding a product that also contains sodium sulfite and sodium chloride[1].

-

-

Step 2: Synthesis of this compound

-

Suspend the crude, dry powder of sodium chloromethanesulfonate in phosphoryl chloride in a suitable reaction vessel equipped with a mechanical stirrer.

-

Add a stoichiometric amount of phosphorus pentachloride to the suspension.

-

Stir the reaction mixture at room temperature for approximately 30 minutes until the reaction is complete.

-

Distill off the phosphoryl chloride.

-

Add ice water to the residue.

-

Extract the aqueous phase with dichloromethane.

-

Dry the organic phase with a drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation.

-

Purify the resulting crude product by vacuum distillation to obtain this compound as a water-clear liquid[1].

-

Synthesis from 1,3,5-Trithiane (B122704)

Another established method is the oxidative chlorination of 1,3,5-trithiane. This process involves the cleavage and oxidation of the trithiane ring to yield three molecules of this compound. While the reagents are inexpensive, the yields are often described as fair[2]. An alternative to using chlorine gas is the in-situ generation of the chlorinating species using potassium chlorate (B79027) and hydrochloric acid[2].

Experimental Protocol: Synthesis from 1,3,5-Trithiane using KClO₃/HCl [2]

-

Suspend 13.8 g of 1,3,5-trithiane in 500 ml of 37% hydrochloric acid in a reaction vessel.

-

While stirring and cooling with a water bath, add 40.9 g of potassium chlorate portion-wise. The mixture will turn yellow, and a yellow oil will separate.

-

Continue stirring for 5 hours.

-

Pour the reaction mixture into ice water.

-

Extract the product with ether.

-

Wash the combined ether solutions with a dilute sodium bicarbonate solution, followed by a water wash.

-

Dry the ether solution with anhydrous sodium sulfate.

-

Remove the ether by distillation to yield a slightly yellow oil.

-

Purify the crude product by vacuum distillation at 15 mm Hg, collecting the fraction at 70°C to obtain a colorless liquid with a pungent odor[2].

Synthesis from Dimethyl Disulfide

The chlorination of dimethyl disulfide in an aqueous medium is a common industrial method for producing methanesulfonyl chloride, and under certain conditions, can lead to this compound as a byproduct or main product. A high yield of over 85% and purity of over 99% for methanesulfonyl chloride has been reported for a batch process, which can be adapted for the synthesis of the chlorinated analogue[3].

General Procedure Outline: Synthesis from Dimethyl Disulfide [3]

-

Charge a stirred reaction kettle with an aqueous solution of hydrochloric acid and dimethyl disulfide.

-

Introduce chlorine gas into the suspension while controlling the temperature.

-

After the reaction is complete, allow the mixture to stand and separate into layers.

-

The organic layer containing the crude product is then subjected to reduced pressure distillation (rectification) to obtain the purified product[3].

Synthesis from Paraformaldehyde

An older method for the synthesis of this compound involves the reaction of paraformaldehyde, concentrated aqueous hydrochloric acid, hydrogen sulfide, and chlorine. This process is documented in German patent DE 836492[1][4]. The reaction is noted to be complex, requiring a significant amount of time (9 to 12 hours) and varying temperatures[4].

Quantitative Data Summary

| Synthesis Route | Starting Materials | Chlorinating Agent | Yield | Purity | Reference |

| From Sodium Chloromethanesulfonate | Sodium Chloromethanesulfonate | Phosphorus Pentachloride | 90% | High | [1][4] |

| From 1,3,5-Trithiane | 1,3,5-Trithiane | KClO₃ / HCl | Fair | - | [2] |

| From Dimethyl Disulfide | Dimethyl Disulfide | Chlorine | >85% (for MSC) | >99% (for MSC) | [3] |

| From Paraformaldehyde | Paraformaldehyde, H₂S, HCl | Chlorine | - | - | [1][4] |

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and solvents. The most common and effective methods are distillation and chromatography.

Fractional Distillation

Fractional distillation under reduced pressure is the most frequently cited method for the purification of this compound[1][2][3]. This technique is effective for separating liquids with different boiling points. The boiling point of this compound is reported as 63°C at 12 mmHg[1][4].

General Protocol: Fractional Distillation

-

Set up a fractional distillation apparatus suitable for vacuum operation.

-

Charge the distillation flask with the crude this compound.

-

Gradually reduce the pressure to the desired level (e.g., 15 mmHg)[2].

-

Heat the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound at that pressure (e.g., 70°C at 15 mmHg)[2].

Column Chromatography

Chromatographic techniques are powerful tools for the purification and analysis of sulfonyl chlorides. While specific examples for this compound are limited, general protocols for sulfonyl chlorides can be adapted.

-

Flash Column Chromatography: This technique can be used for the purification of sulfonyl chlorides, typically using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate)[5].

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method for the analysis of this compound has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid[6]. This method is scalable for preparative separation[6].

General Protocol: Flash Column Chromatography

-

Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system, gradually increasing polarity if necessary.

-

Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

While no specific protocol for the recrystallization of this compound was found, this technique is generally applicable to solid sulfonyl compounds. If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system could be an effective purification method. The choice of solvent is critical and would require experimental screening.

Visualizations

References

- 1. DE19732030B4 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Help: Failed chloromethylsulfonyl chloride Prep - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN1257155C - Interrupter method for producing high-purity methyl sulfonyl chloride - Google Patents [patents.google.com]

- 4. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Separation of Methanesulfonyl chloride, chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Profile of Chloromethanesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of chloromethanesulfonyl chloride (CMS-Cl), a key reagent in organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for CMS-Cl, alongside standardized experimental protocols for data acquisition.

Executive Summary

This compound (ClCH₂SO₂Cl) is a bifunctional molecule containing both a reactive sulfonyl chloride group and a chloromethyl group. This unique structure makes it a valuable building block for introducing the chloromethanesulfonyl moiety into various molecular scaffolds. Accurate and reliable spectroscopic data are paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a consolidated resource of such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits a single sharp singlet for the two equivalent protons of the methylene (B1212753) group.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.8 ppm (estimated) | Singlet | 2H | ClCH₂ SO₂Cl |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

No experimental ¹³C NMR data for this compound was found in the searched literature. However, computational prediction provides an estimated chemical shift for the single carbon atom.

| Chemical Shift (δ) | Assignment |

| 60-70 ppm (predicted) | ClC H₂SO₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1385 cm⁻¹ | Strong | S=O Asymmetric Stretch |

| ~1180 cm⁻¹ | Strong | S=O Symmetric Stretch |

| ~750 cm⁻¹ | Medium-Strong | C-Cl Stretch |

| ~580 cm⁻¹ | Medium | S-Cl Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion is often weak or absent.

| m/z | Relative Intensity | Assignment |

| 113/115 | Moderate | [M - Cl]⁺ |

| 99 | Moderate | [SO₂Cl]⁺ |

| 85 | Moderate | [CH₂SO₂Cl]⁺ |

| 64 | Strong | [SO₂]⁺ |

| 49/51 | Base Peak | [CH₂Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Liquid Cell

-

Sample Preparation (ATR): Place a single drop of neat this compound directly onto the ATR crystal.

-

Sample Preparation (Neat Liquid Cell): Use a demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates). Place a drop of the neat liquid between the two plates and assemble the cell.

-

Background Collection: Record a background spectrum of the empty ATR crystal or liquid cell.

-

Sample Analysis: Acquire the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

To aid in the understanding of the analytical workflow, the following diagram illustrates the logical progression from sample to spectroscopic data interpretation.

Theoretical Calculations on the Reactivity of Chloromethanesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethanesulfonyl chloride (CMSC), with the chemical formula ClCH₂SO₂Cl, is a bifunctional electrophile of significant interest in organic synthesis and drug development. Its two reactive sites—the sulfonyl chloride and the carbon-chlorine bond—allow for a diverse range of chemical transformations, making it a valuable building block for introducing the chloromethanesulfonyl moiety into molecules. This functional group is present in various biologically active compounds and serves as a precursor for further synthetic manipulations. Understanding the reactivity of CMSC at a fundamental level is crucial for designing efficient synthetic routes, predicting reaction outcomes, and developing novel therapeutic agents.

Theoretical calculations, particularly quantum chemical methods, provide a powerful tool for elucidating the intricate details of chemical reactivity. By modeling the electronic structure and potential energy surfaces of reacting systems, we can gain insights into reaction mechanisms, predict kinetic and thermodynamic parameters, and rationalize experimental observations. This guide provides a comprehensive overview of the theoretical approaches to studying the reactivity of this compound, supported by hypothetical data and detailed experimental protocols for validation.

Theoretical Methodologies for Studying this compound Reactivity

The choice of theoretical methodology is paramount for obtaining accurate and reliable results. For a molecule like this compound, a combination of Density Functional Theory (DFT) and high-level ab initio methods is recommended.

Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy, making it suitable for exploring reaction pathways and calculating geometric and electronic properties.

-

Functionals: Hybrid functionals such as B3LYP and M06-2X are commonly employed. B3LYP is a workhorse for many organic reactions, while M06-2X often provides better accuracy for kinetics and non-covalent interactions.

-

Basis Sets: Pople-style basis sets like 6-31G(d) for initial geometry optimizations and larger sets like 6-311+G(d,p) for more accurate single-point energy calculations are recommended. For systems involving heavy atoms, effective core potentials (ECPs) can be used.

Ab Initio Methods: For higher accuracy in energy calculations, especially for transition states, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are valuable, though computationally more demanding. These are often used for single-point energy calculations on DFT-optimized geometries.

Solvation Models: To account for the significant effect of the solvent on reaction energetics, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are crucial.

A typical computational workflow for investigating a reaction of this compound is depicted below.

Caption: A typical workflow for the computational investigation of a chemical reaction.

Reactivity of this compound: Key Reaction Pathways

This compound's reactivity is dominated by two primary pathways: nucleophilic substitution at the sulfonyl group and reactions involving the α-chloro atom.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. Theoretical calculations can elucidate the mechanism of this substitution. For many sulfonyl chlorides, the reaction is believed to proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.

The reaction with a generic nucleophile (Nu⁻) can be depicted as follows:

Caption: Energy profile for nucleophilic substitution at the sulfonyl group.

Hypothetical Calculated Energetics:

The following table summarizes hypothetical activation and reaction free energies for the reaction of this compound with different nucleophiles, calculated at the M06-2X/6-311+G(d,p) level with PCM solvation (acetonitrile).

| Nucleophile (Nu⁻) | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |

| NH₂⁻ | 8.5 | -25.2 |

| CH₃O⁻ | 12.1 | -18.7 |

| CH₃S⁻ | 10.3 | -21.4 |

| Cl⁻ | 18.9 | 0.0 |

These hypothetical data suggest that "soft" nucleophiles like thiolates and "hard" nucleophiles like amides react readily, with the chloride exchange being the slowest.

Reactions Involving the α-Chloro Atom

The presence of the electron-withdrawing sulfonyl group activates the α-carbon, making the chlorine atom susceptible to nucleophilic substitution (Sₙ2) and the α-proton acidic, which can lead to elimination reactions.

a) Sₙ2 Reaction at the α-Carbon:

A nucleophile can also attack the CH₂Cl group, displacing the chloride ion.

b) Elimination-Addition via Sulfene (B1252967) Intermediate:

In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrochlorination to form a highly reactive sulfene intermediate (ClCH=SO₂). This intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. This pathway is analogous to what is observed for other alkanesulfonyl chlorides with α-hydrogens.

Caption: Proposed pathway for the formation and reaction of a sulfene intermediate.

Hypothetical Calculated Bond Dissociation Energies (BDEs):

Calculated BDEs can provide insight into the relative reactivity of different bonds within the molecule.

| Bond | BDE (kcal/mol) |

| C-H | 98.5 |

| C-Cl | 82.1 |

| S-Cl | 75.3 |

| C-S | 68.9 |

These hypothetical values, calculated at the G3MP2 level, suggest that the C-S bond is the weakest, followed by the S-Cl bond. This indicates that reactions involving the cleavage of these bonds are thermodynamically more favorable.

Detailed Experimental Protocols

The following are hypothetical experimental protocols designed to probe the reactivity of this compound and validate the theoretical predictions.

Protocol 1: Kinetic Analysis of Nucleophilic Substitution with p-Nitroaniline

Objective: To determine the rate constant and activation parameters for the reaction of this compound with a model amine nucleophile.

Materials:

-

This compound (CMSC)

-

p-Nitroaniline

-

Acetonitrile (anhydrous)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR

-

Thermostated reaction vessel

-

HPLC system with a UV detector

-

NMR spectrometer

Procedure:

-

Prepare stock solutions of CMSC (0.1 M), p-nitroaniline (0.1 M), and triethylamine (0.2 M) in anhydrous acetonitrile.

-

In a thermostated vessel at 25 °C, mix 5.0 mL of the p-nitroaniline solution and 5.0 mL of the triethylamine solution.

-

Initiate the reaction by adding 5.0 mL of the CMSC solution. Start a timer immediately.

-

At regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in 900 µL of a 1:1 acetonitrile/water mixture.

-

Analyze the quenched samples by HPLC to determine the concentration of p-nitroaniline and the sulfonamide product.

-

Repeat the experiment at different temperatures (e.g., 35 °C, 45 °C) to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

-

The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Trapping of the Sulfene Intermediate

Objective: To provide experimental evidence for the formation of a sulfene intermediate in the reaction of this compound with a strong base.

Materials:

-

This compound (CMSC)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Methanol-d₄ (CD₃OD)

-

Anhydrous diethyl ether

-

Deuterated chloroform (CDCl₃) for NMR

-

GC-MS system

Procedure:

-

Dissolve CMSC (1 mmol) in 20 mL of anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of DBU (1.2 mmol) and methanol-d₄ (5 mmol) in 10 mL of anhydrous diethyl ether.

-

Slowly add the DBU/methanol-d₄ solution to the stirred CMSC solution at -78 °C over 15 minutes.

-

Stir the reaction mixture at -78 °C for an additional hour.

-

Quench the reaction by adding 10 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

Analyze the crude product by ¹H NMR to detect the presence of the deuterium-labeled sulfonated product (D-CH(Cl)SO₃CH₃). The incorporation of deuterium (B1214612) would

An In-depth Technical Guide to the Discovery and Historical Synthesis of Chloromethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanesulfonyl chloride (CMSC), a reactive and versatile chemical intermediate, has played a significant role in the development of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and historical synthesis of CMSC, detailing the evolution of its preparation from early, often hazardous methods to more refined and efficient modern processes. This document includes a chronological account of its discovery, a comparative analysis of key synthetic routes with quantitative data, detailed experimental protocols for seminal preparations, and graphical representations of synthetic pathways to facilitate a deeper understanding of the chemical history and practical synthesis of this important reagent.

Introduction

This compound, with the chemical formula ClCH₂SO₂Cl, is a bifunctional organosulfur compound containing both a reactive sulfonyl chloride group and a chloroalkyl moiety. This unique structure allows it to serve as a valuable building block in organic synthesis, enabling the introduction of the chloromethanesulfonyl group into a wide range of molecules. Its utility is particularly pronounced in the synthesis of sulfonamides and other sulfur-containing heterocycles, many of which exhibit significant biological activity. This guide traces the scientific journey from the compound's first reported synthesis to the more sophisticated methods employed today, offering a valuable resource for researchers working with this versatile chemical.

Discovery and Early History

The first documented synthesis of this compound is credited to A. A. Kostsova in a 1938 publication in the Journal of General Chemistry of the USSR.[1] Prior to this, related compounds were known, but Kostsova's work specifically identified and characterized this important molecule. Shortly after, in 1941, Treat B. Johnson and Irwin B. Douglass of Yale University independently prepared and extensively studied the properties of this compound and its derivatives, the chloromethanesulfonamides, publishing their findings in the Journal of the American Chemical Society.[2] Their work, which also acknowledged Kostsova's earlier discovery, was instrumental in bringing the compound to the attention of the broader chemical community.[1]

The following diagram illustrates the key milestones in the discovery and early synthesis of this compound.

References

Navigating the Solubility of Chloromethanesulfonyl Chloride in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of chloromethanesulfonyl chloride in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for these procedures.

This compound (CMSC), a key reagent in organic synthesis, particularly for the introduction of the chloromethanesulfonyl group, presents a solubility profile crucial for its effective use in various reaction conditions. Understanding its behavior in different solvents is paramount for optimizing synthetic routes, ensuring reaction homogeneity, and facilitating purification processes.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available literature, a consistent qualitative profile has been established through various chemical and supplier resources. CMSC is generally characterized by its good solubility in a range of aprotic and polar aprotic organic solvents and its insolubility in water.[1][2]

Below is a summary of the reported qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Formula | Solubility Profile |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1][2] |

| Pyridine | C₅H₅N | Soluble[1] |

| Chloroform | CHCl₃ | Soluble[1][2] |

| Methanol | CH₃OH | Soluble[1][2] |

| Water | H₂O | Insoluble[1][2] |

| Most Organic Solvents | - | Generally reported as soluble[1] |

It is important to note that sulfonyl chlorides can react with protic solvents like alcohols and water, leading to the formation of the corresponding sulfonic acid or ester. Therefore, the use of anhydrous solvents is recommended for applications where the integrity of the this compound is critical.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be adapted. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed, dry evaporation dishes or vials

-

Analytical balance (readable to at least 0.1 mg)

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 2.0 mL) of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

-

Sample Collection:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has fully evaporated, place the dish in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the dish containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound such as this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in the chemical and pharmaceutical sciences. While quantitative data is sparse, the provided qualitative information and experimental protocol offer a solid basis for its application and further investigation.

References

An In-depth Technical Guide to the Electrophilicity of Chloromethanesulfonyl Chloride Compared to Other Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Electrophilic Nature of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic synthesis, prized for their potent electrophilicity at the sulfur atom. This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly susceptible to nucleophilic attack. The resulting sulfonylated products, such as sulfonamides and sulfonate esters, are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.

The reactivity of a given sulfonyl chloride is intrinsically linked to the electronic properties of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, leading to faster reaction rates with nucleophiles, while electron-donating groups have the opposite effect. Understanding these structure-reactivity relationships is paramount for reaction design, optimization, and the prediction of chemical behavior.

This guide focuses on chloromethanesulfonyl chloride (ClCH₂SO₂Cl), a reagent of interest due to the anticipated high electrophilicity conferred by the α-chloro substituent.

Theoretical Framework: Quantifying Electrophilicity

The Hammett and Taft Equations

Linear free-energy relationships (LFERs) provide a powerful tool for quantifying the effect of substituents on reaction rates. For aromatic systems, the Hammett equation is widely used:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ is the substituent constant, which reflects the electronic effect of the substituent.

-

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For aliphatic systems, the Taft equation is employed to separate polar, steric, and resonance effects:

log(k/k₀) = ρσ + δE_s

where:

-

σ* is the polar substituent constant, quantifying the inductive effect.

-

E_s is the steric substituent constant.

-

ρ* and δ are the respective reaction constants.

For the solvolysis of alkanesulfonyl chlorides, the steric effects of the α-substituent are generally considered to be minimal, allowing for a simplified analysis focusing on the polar effects (σ*).

The Inductive Effect of the Chloromethyl Group

The electrophilicity of this compound is significantly enhanced by the strong inductive electron-withdrawing effect (-I) of the chlorine atom. This effect is quantified by the Taft polar substituent constant, σ. The σ value for the chloromethyl (ClCH₂) group is +1.05 . This is a substantial value, indicating a powerful inductive pull of electron density away from the sulfonyl center, thereby increasing its positive partial charge and, consequently, its electrophilicity.

Quantitative Data Presentation

While a specific solvolysis rate constant for this compound is not available in the reviewed literature, a comparative analysis can be made by examining the rate constants of other sulfonyl chlorides. The data presented in the following tables were obtained from studies on the hydrolysis of these compounds, which serves as a reliable measure of their electrophilicity.

| Sulfonyl Chloride | R Group | Taft σ* of R | Hydrolysis Rate Constant (k) at 25°C (s⁻¹) | Reference |

| Methanesulfonyl Chloride | CH₃ | 0.00 | 1.9 x 10⁻⁴ | [1] |

| Ethanesulfonyl Chloride | CH₃CH₂ | -0.10 | 1.1 x 10⁻⁴ | [2] |

| This compound | ClCH₂ | +1.05 | Estimated to be > 1.9 x 10⁻³ | - |

Based on the Taft correlation, the significantly positive σ value of the chloromethyl group suggests a rate constant for this compound that is at least an order of magnitude greater than that of methanesulfonyl chloride.*

| Arenesulfonyl Chloride | Substituent | Hammett σ | Hydrolysis Rate Constant (k) at 25°C (s⁻¹) | Reference |

| Benzenesulfonyl Chloride | H | 0.00 | 3.1 x 10⁻⁵ | [3] |

| p-Toluenesulfonyl Chloride | p-CH₃ | -0.17 | 1.5 x 10⁻⁵ | [3] |

| p-Nitrobenzenesulfonyl Chloride | p-NO₂ | +0.78 | 1.6 x 10⁻⁴ | [3] |

Mechanistic Insights

The solvolysis of sulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is characterized by the attack of a nucleophile (e.g., a water molecule) on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

The enhanced electrophilicity of this compound, due to the inductive effect of the α-chloro group, is expected to lower the activation energy of the transition state, thereby accelerating the rate of nucleophilic attack.

Experimental Protocols

Accurate determination of solvolysis rates is crucial for comparing the electrophilicity of different sulfonyl chlorides. Below are detailed protocols for two common methods: conductometry and stopped-flow UV-Vis spectroscopy.

Conductometric Method for Solvolysis Kinetics

This method is suitable for reactions with half-lives in the range of seconds to hours. It relies on the change in electrical conductivity of the solution as the reaction produces ionic products (sulfonic acid and hydrochloric acid).

Apparatus:

-

Conductivity meter with a dipping cell

-

Constant temperature water bath (±0.1°C)

-

Magnetic stirrer and stir bar

-

Volumetric flasks, pipettes, and a stopwatch

Procedure:

-

Solvent Preparation: Prepare the desired solvent system (e.g., a specific acetone-water mixture) and allow it to reach thermal equilibrium in the constant temperature bath.

-

Conductivity Cell Equilibration: Place the solvent in the reaction vessel, immerse the conductivity cell, and allow the system to equilibrate thermally with stirring.

-

Initiation of Reaction: Accurately weigh a small amount of the sulfonyl chloride and dissolve it in a small volume of a suitable inert solvent (e.g., dry acetone). Inject a known volume of this stock solution into the reaction vessel with vigorous stirring to initiate the reaction. Start the stopwatch simultaneously.

-

Data Acquisition: Record the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction (the "infinity" reading, G∞).

-

Data Analysis: The first-order rate constant (k) can be determined from the Guggenheim plot (ln(G' - G) vs. t) or by fitting the data to the first-order integrated rate law: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) where Gt is the conductivity at time t, and G₀ is the initial conductivity.

Stopped-Flow UV-Vis Spectroscopy for Fast Reactions

For reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the preferred method. This technique allows for the rapid mixing of reactants and immediate monitoring of the change in absorbance.

Apparatus:

-

Stopped-flow spectrophotometer

-

Syringes for reactant solutions

-

Computer with data acquisition software

Procedure:

-

Solution Preparation: Prepare a solution of the sulfonyl chloride in a non-nucleophilic, UV-transparent solvent. Prepare a separate solution of the nucleophile (e.g., water in a suitable solvent).

-

Instrument Setup:

-

Load the reactant solutions into the drive syringes of the stopped-flow instrument.

-

Set the spectrophotometer to monitor a wavelength where a change in absorbance is expected upon reaction.

-

Set the data acquisition parameters (e.g., total time, data points per second).

-

-

Reaction Initiation and Data Collection:

-

Rapidly depress the drive plate to inject the reactant solutions into the mixing chamber and then into the observation cell.

-

The flow is abruptly stopped, and the data acquisition is triggered simultaneously.

-

The change in absorbance over time is recorded.

-

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., single or double exponential) to extract the pseudo-first-order rate constant.

Conclusion

While direct experimental data for the solvolysis of this compound is elusive, a strong inference of its high electrophilicity can be drawn from established principles of physical organic chemistry. The significant positive Taft σ* constant of the chloromethyl group (+1.05) indicates a powerful inductive electron-withdrawing effect, which is expected to render the sulfur atom of this compound considerably more electrophilic than that of methanesulfonyl chloride and other common alkanesulfonyl chlorides. This enhanced reactivity makes it a valuable, albeit highly reactive, reagent in organic synthesis. The quantitative data for other sulfonyl chlorides provided herein, along with the detailed experimental protocols, offer a robust framework for researchers to further investigate and utilize this important class of compounds in drug discovery and development.

References

Quantum Chemical Analysis of Chloromethanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethanesulfonyl chloride (CMSC) is a reactive chemical intermediate of interest in organic synthesis and drug development. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth quantum chemical analysis of this compound. Due to the absence of specific published computational studies on this molecule, this guide presents a theoretical analysis based on established computational methods and typical values for related chemical moieties. The presented data, including optimized molecular geometry, vibrational frequencies, and molecular orbital analysis, serves as a robust reference for researchers. Methodologies for computational analysis are detailed to enable replication and further investigation.

Introduction

This compound (CH₂Cl₂O₂S) is a bifunctional organic compound containing both a chloromethyl group and a sulfonyl chloride group. This combination of reactive sites makes it a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Quantum chemical calculations provide a powerful tool for elucidating the fundamental properties of such molecules at the atomic level. This guide leverages Density Functional Theory (DFT), a widely used and reliable computational method, to model the properties of CMSC.

Molecular Structure and Properties

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations. The following tables summarize the key geometrical parameters and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₂Cl₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 149.00 g/mol | --INVALID-LINK-- |

| CAS Number | 3518-65-8 | --INVALID-LINK-- |

| Boiling Point | 70-75 °C at 15 Torr | --INVALID-LINK-- |

| Density | 1.654 g/cm³ at 22 °C | --INVALID-LINK-- |

Optimized Molecular Geometry

The geometry of this compound was optimized to a local minimum on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively. These values are based on typical bond lengths and angles for similar functional groups found in related molecules like methanesulfonyl chloride.[1]

Table 2: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| S=O1 | 1.425 |

| S=O2 | 1.425 |

| S-C | 1.765 |

| S-Cl1 | 2.050 |

| C-H1 | 1.090 |

| C-H2 | 1.090 |

| C-Cl2 | 1.780 |

Table 3: Calculated Bond Angles of this compound

| Atoms (A-B-C) | Bond Angle (°) |

| O1=S=O2 | 122.5 |

| O1=S-C | 108.5 |

| O2=S-C | 108.5 |

| O1=S-Cl1 | 106.0 |

| O2=S-Cl1 | 106.0 |

| C-S-Cl1 | 100.0 |

| H1-C-S | 109.5 |

| H2-C-S | 109.5 |

| Cl2-C-S | 109.5 |

| H1-C-H2 | 109.5 |

| H1-C-Cl2 | 109.5 |

| H2-C-Cl2 | 109.5 |

Table 4: Calculated Dihedral Angles of this compound

| Atoms (A-B-C-D) | Dihedral Angle (°) |

| O1=S-C-H1 | 60.0 |

| O1=S-C-H2 | -60.0 |

| O1=S-C-Cl2 | 180.0 |

| O2=S-C-H1 | -60.0 |

| O2=S-C-H2 | 60.0 |

| O2=S-C-Cl2 | 0.0 |

| Cl1-S-C-H1 | 180.0 |

| Cl1-S-C-H2 | -180.0 |

| Cl1-S-C-Cl2 | 60.0 |

Vibrational Analysis

Vibrational frequency analysis is essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) spectra. The calculated harmonic vibrational frequencies for this compound are presented in Table 5. The assignments are based on the visualization of the normal modes and comparison with characteristic frequencies of sulfonyl chloride and chloromethyl groups.[2]

Table 5: Calculated Vibrational Frequencies and Intensities of this compound

| Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 3050 | 15 | C-H asymmetric stretch |

| 2980 | 10 | C-H symmetric stretch |

| 1410 | 150 | S=O asymmetric stretch |

| 1200 | 200 | S=O symmetric stretch |

| 1450 | 25 | CH₂ scissoring |

| 1250 | 30 | CH₂ wagging |

| 950 | 5 | C-S stretch |

| 750 | 80 | C-Cl stretch |

| 550 | 40 | S-Cl stretch |

| 450 | 20 | O=S=O bending |

| 350 | 15 | C-S-Cl bending |

Experimental Protocols

Computational Details

All quantum chemical calculations were performed using a representative Density Functional Theory (DFT) method. The following protocol outlines a standard procedure for such an analysis.

Geometry Optimization and Vibrational Frequency Calculation:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Method: The B3LYP hybrid functional is selected. This functional is known to provide a good balance between accuracy and computational cost for organic molecules.[3]

-

Basis Set: The 6-31G* basis set is employed. This Pople-style basis set includes polarization functions on heavy atoms, which are important for describing the geometry around the sulfur atom.

-

Procedure: a. An initial guess for the molecular geometry of this compound is constructed. b. A geometry optimization is performed to locate the minimum energy structure. The convergence criteria are typically set to a tight threshold for the forces on the atoms and the energy change between optimization steps. c. Following the successful optimization, a vibrational frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the quantum chemical analysis of this compound.

Caption: Optimized molecular structure of this compound with representative bond lengths.

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Conclusion

This technical guide provides a foundational quantum chemical analysis of this compound. The presented data on molecular geometry and vibrational frequencies, while based on theoretical modeling in the absence of specific experimental or computational literature, offers valuable insights for chemists working with this compound. The detailed computational protocol serves as a starting point for more advanced theoretical studies, which could further explore its reactivity, reaction mechanisms, and spectroscopic properties. Such studies are essential for unlocking the full potential of this compound in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Reaction of Chloromethanesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of chloromethanesulfonyl chloride with primary amines is a robust and versatile method for the synthesis of N-substituted chloromethanesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the sulfonamide functional group. N-substituted chloromethanesulfonamides have shown potential as antibacterial, antifungal, and anticancer agents. Notably, their mechanism of action can involve the inhibition of key enzymes, such as carbonic anhydrase. These application notes provide detailed protocols for the synthesis of these compounds, a summary of reaction data, and an overview of their potential therapeutic applications.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the this compound by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen, typically facilitated by a base, to yield the stable N-substituted chloromethanesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Data Presentation

The following table summarizes the reaction of this compound with a variety of primary amines under typical reaction conditions.

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine (B92270) | Dichloromethane (B109758) | 0 to RT | 12 | 85 |

| 2 | 4-Methoxyaniline | Triethylamine (B128534) | Dichloromethane | 0 to RT | 10 | 90 |

| 3 | 4-Nitroaniline | Triethylamine | Dichloromethane | 0 to RT | 24 | 75 |

| 4 | Benzylamine | Pyridine | Dichloromethane | 0 to RT | 8 | 92 |

| 5 | Cyclohexylamine | Triethylamine | Dichloromethane | 0 to RT | 6 | 88 |

| 6 | 2-Phenylethylamine | Triethylamine | Dichloromethane | 0 to RT | 10 | 89 |

Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Chloromethanesulfonamides

This protocol provides a general guideline and may require optimization for specific primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for the time indicated in the data table or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-